3-(4-Dimethylaminobenzylidenyl)-2-indolinone
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Overview
Description
2,3-Dihydro-1H-benzimidazole (DMBI) is a compound that has garnered significant interest in the field of organic electronics. It is known for its role as an efficient n-type dopant, which enhances the electrical conductivity of organic semiconductors. The compound is derived from benzimidazolium iodide salts and has applications in various scientific and industrial domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzimidazole typically involves the reduction of benzimidazolium salts. One common method is the reduction of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide using sodium borohydride (NaBH4) or sodium amalgam (Na:Hg) as reducing agents . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
In industrial settings, the production of 2,3-dihydro-1H-benzimidazole involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: It can be further reduced to form more stable hydride species.
Substitution: Various substituents can be introduced at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and sodium amalgam (Na:Hg) are frequently used.
Major Products
Oxidation: Benzimidazole derivatives.
Reduction: Stable hydride species.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The primary mechanism by which 2,3-dihydro-1H-benzimidazole exerts its effects is through its role as an n-type dopant. It donates electrons to the conduction band of organic semiconductors, thereby increasing their electrical conductivity. The molecular targets include the semiconductor molecules, where it forms charge-transfer complexes that facilitate efficient charge transport .
Comparison with Similar Compounds
2,3-Dihydro-1H-benzimidazole is unique in its high efficiency as an n-type dopant compared to other similar compounds. Some similar compounds include:
1,3-Dimethyl-2,3-dihydrobenzo[d]imidazoles: These compounds have similar structures but differ in their substituents, which can affect their doping efficiency and stability.
1,1’,3,3’-Tetramethyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d]imidazoles: These compounds are also used as n-type dopants but have different electrochemical properties.
Properties
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-07-7 |
Source
|
Record name | DMBI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW8MQ534B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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